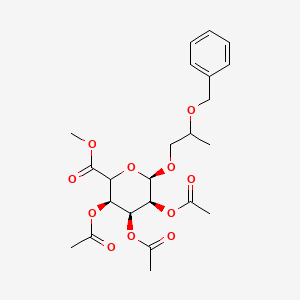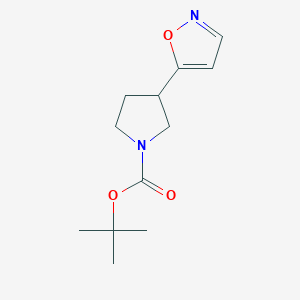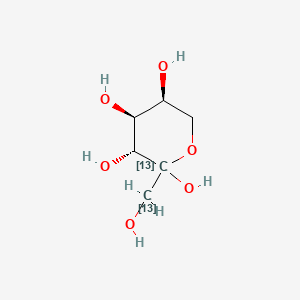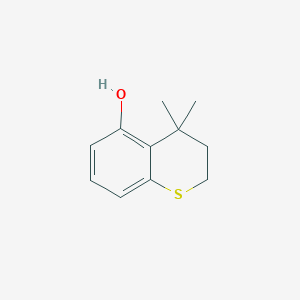
4,4-Dimethylthiochroman-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylthiochroman-5-ol is a heterocyclic organic compound that belongs to the thiochroman family It features a sulfur atom in its chroman ring structure, which is a six-membered ring fused to a benzene ring The presence of the hydroxyl group at the 5-position and the two methyl groups at the 4-position make this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylthiochroman-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of 4,4-dimethyl-2-thiochromanone with a suitable reducing agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as 4,4-dimethyl-2-thiochromanone. The process includes steps like sulfonation, reduction, and cyclization, often employing continuous flow reactors to optimize reaction conditions and scale-up production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethylthiochroman-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups and the hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
4,4-Dimethylthiochroman-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethylthiochroman-5-ol involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The sulfur atom in the thiochroman ring may also participate in redox reactions, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylthiochroman: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4,4-Dimethyl-2-thiochromanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
6-Bromo-4,4-dimethylthiochroman:
Uniqueness
4,4-Dimethylthiochroman-5-ol is unique due to the presence of both the hydroxyl group and the sulfur atom in its structure
Propriétés
Formule moléculaire |
C11H14OS |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
4,4-dimethyl-2,3-dihydrothiochromen-5-ol |
InChI |
InChI=1S/C11H14OS/c1-11(2)6-7-13-9-5-3-4-8(12)10(9)11/h3-5,12H,6-7H2,1-2H3 |
Clé InChI |
XHQBPMQCSFKDKX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCSC2=CC=CC(=C21)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)

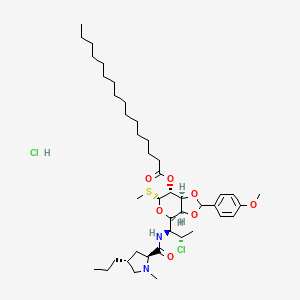
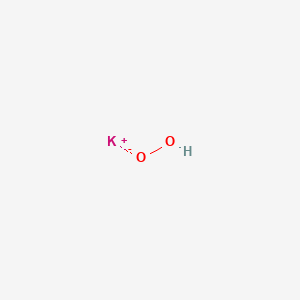
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)

![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)


